2-(cyclohexanesulfonyl)-N-(2,2-dimethoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine
Description
The compound 2-(cyclohexanesulfonyl)-N-(2,2-dimethoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a thiazole derivative characterized by two sulfonyl substituents (cyclohexane and 4-methylbenzene) and a 2,2-dimethoxyethyl amine group. The sulfonyl groups likely enhance metabolic stability and binding affinity through hydrophobic and electronic interactions, while the dimethoxyethyl moiety may improve solubility compared to simpler alkylamines . Though direct synthesis data for this compound is absent in the provided evidence, analogous thiazol-5-amine derivatives are synthesized via cyclization and electrophilic substitution reactions (e.g., cyclization of thioureas or sulfonylation of amine precursors) .
Properties
IUPAC Name |
2-cyclohexylsulfonyl-N-(2,2-dimethoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6S3/c1-14-9-11-16(12-10-14)30(23,24)19-18(21-13-17(27-2)28-3)29-20(22-19)31(25,26)15-7-5-4-6-8-15/h9-12,15,17,21H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUCIWNBNWPDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3CCCCC3)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(cyclohexanesulfonyl)-N-(2,2-dimethoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which may include enzymes and receptors involved in various physiological processes. Thiazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Anticancer Activity
Research indicates that thiazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms may involve:
- Inhibition of Kinases : Many thiazole compounds act as kinase inhibitors, which are critical in cancer signaling pathways.
- Modulation of Apoptotic Pathways : These compounds can activate or inhibit various apoptotic proteins, leading to programmed cell death in cancer cells.
Antimicrobial Activity
Thiazole derivatives also demonstrate antimicrobial properties against a range of pathogens. The compound's sulfonyl groups may enhance its interaction with microbial enzymes or cell membranes, leading to:
- Inhibition of Bacterial Growth : Similar thiazole compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Some studies suggest that thiazoles can impede fungal growth by disrupting cell wall synthesis.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action can lead to reduced inflammation in various models of inflammatory diseases.
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Studies : A study conducted by researchers found that a related thiazole compound significantly reduced tumor size in xenograft models by inducing apoptosis through the mitochondrial pathway. The compound activated caspase-3 and caspase-9, crucial for the apoptotic process ( ).
- Antimicrobial Efficacy : Another investigation demonstrated that a similar thiazole derivative exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics from this class of compounds ( ).
- Inflammation Models : Research utilizing animal models of arthritis showed that thiazole derivatives could significantly lower inflammatory markers such as TNF-alpha and IL-6, suggesting therapeutic potential for chronic inflammatory conditions ( ).
Comparison with Similar Compounds
Key Research Findings and Implications
- Sulfonyl Groups: Enhance metabolic stability and target affinity via hydrophobic and electronic effects. The target’s dual sulfonyl groups may improve selectivity compared to monosulfonated analogs .
- Dimethoxyethyl vs. Methoxypropyl : The target’s 2,2-dimethoxyethyl group likely offers superior solubility and pharmacokinetics over 3-methoxypropyl derivatives due to optimized oxygen spacing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
